c-Met/MEK1/Flt-3-IN-1
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Overview
Description
Preparation Methods
The synthesis of c-Met/MEK1/Flt-3-IN-1 involves multiple steps, starting with the preparation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 1,8-naphthyridine-3-carboxamide moiety . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound .
Chemical Reactions Analysis
c-Met/MEK1/Flt-3-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
c-Met/MEK1/Flt-3-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of tyrosine kinases and their role in various biochemical pathways.
Biology: It is employed in cell biology research to investigate the mechanisms of cell proliferation, apoptosis, and signal transduction.
Industry: It is used in the development of new drugs and therapeutic agents targeting tyrosine kinases.
Mechanism of Action
c-Met/MEK1/Flt-3-IN-1 exerts its effects by inhibiting the activity of multiple tyrosine kinases, including c-Met, MEK1, and Flt-3 . The binding of the compound to these kinases prevents their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT, Ras/MAPK, and JAK/STAT pathways . This inhibition leads to the arrest of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
c-Met/MEK1/Flt-3-IN-1 is unique in its ability to target multiple tyrosine kinases simultaneously, making it a potent inhibitor of cancer cell proliferation . Similar compounds include:
Trametinib: A selective inhibitor of MEK1 and MEK2, used in the treatment of melanoma.
Cobimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment.
Binimetinib: A MEK inhibitor used in the treatment of various cancers.
Selumetinib: A MEK inhibitor used in the treatment of neurofibromatosis. Compared to these compounds, this compound offers the advantage of targeting multiple kinases, potentially leading to more effective inhibition of cancer cell growth.
Properties
Molecular Formula |
C39H37FN6O5 |
---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[4-[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C39H37FN6O5/c1-44-18-20-45(21-19-44)17-4-22-50-36-24-33-31(23-35(36)49-2)34(14-16-41-33)51-29-12-8-27(9-13-29)43-39(48)32-25-46(28-10-6-26(40)7-11-28)38-30(37(32)47)5-3-15-42-38/h3,5-16,23-25H,4,17-22H2,1-2H3,(H,43,48) |
InChI Key |
NCOBXGPGCSMTTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=CC=C(C=C4)NC(=O)C5=CN(C6=C(C5=O)C=CC=N6)C7=CC=C(C=C7)F |
Origin of Product |
United States |
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